molecular formula C8H6ClN3O3 B15223285 5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B15223285
M. Wt: 227.60 g/mol
InChI Key: ZHFRUUVRNUCSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 2279124-22-8) is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₈H₆ClN₃O₃ and a molecular weight of 227.61 g/mol . Its structure features a bicyclic pyrazolo-pyrimidine core substituted with a chloromethyl group at position 5, a ketone at position 7, and a carboxylic acid at position 2 (Figure 1). The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its broad pharmacological relevance, including applications in antiviral, anti-inflammatory, and enzyme inhibition therapies .

Properties

Molecular Formula

C8H6ClN3O3

Molecular Weight

227.60 g/mol

IUPAC Name

5-(chloromethyl)-7-oxo-6H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H6ClN3O3/c9-3-4-1-7(13)12-6(10-4)2-5(11-12)8(14)15/h2H,1,3H2,(H,14,15)

InChI Key

ZHFRUUVRNUCSHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC(=NN2C1=O)C(=O)O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with chloroacetyl chloride in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Application Reference
5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 5-ClCH₂
- 7-Oxo
- 2-COOH
227.61 Intermediate for drug synthesis (inferred)
5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamide - 5-(Boc-protected aminoethyl)
- 3-CONHR (R = alkyl/aryl)
~455–500 Cathepsin K/B inhibition (IC₅₀: 25–45 µM)
5-Chloro-2-methyl-7-morpholin-4-yl-pyrazolo[1,5-a]pyrimidine - 5-Cl
- 2-CH₃
- 7-Morpholine
266.72 Not reported (synthetic intermediate)
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones - Pyrazole-quinazoline hybrid
- Aldehyde hydrazone substituents
~350–400 Antifungal (50 µg/mL: 60–80% inhibition)

Key Observations :

Substituent Diversity: The chloromethyl-carboxylic acid combination in the target compound distinguishes it from analogs with bulkier groups (e.g., Boc-protected aminoethyl or morpholine). This may confer higher polarity and aqueous solubility compared to lipophilic derivatives like 5c (N-picolylcarboxamide, IC₅₀ ~45 µM for cathepsin B) .

The carboxylic acid group could enable salt formation or conjugation, enhancing bioavailability .

Synthetic Utility : Unlike 5-Chloro-2-methyl-7-morpholin-4-yl-pyrazolo[1,5-a]pyrimidine (synthesized via nucleophilic substitution with morpholine ), the target compound’s chloromethyl group offers a reactive site for further derivatization (e.g., alkylation or cross-coupling).

Pharmacological and Industrial Relevance

  • Enzyme Inhibition : Pyrazolo-pyrimidine derivatives are established as cysteine protease inhibitors (e.g., cathepsins). The target compound’s 7-oxo group mimics the ketone functionality in 5a , which is critical for binding to cathepsin K’s active site . However, its smaller size may limit potency compared to bulkier analogs.
  • Antifungal Activity : While aldehyde hydrazone derivatives (e.g., 5d and 5k ) exhibit antifungal effects , the target compound’s lack of a quinazoline or hydrazone moiety likely shifts its activity profile.
  • Herbicide Applications : Pyrimidine derivatives are widely used in agrochemicals (e.g., ALS inhibitors) . The chloromethyl group in the target compound could enable its use as a precursor for herbicidal agents, though direct evidence is absent in the provided data.

Biological Activity

5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer and antimicrobial properties, along with synthesis pathways and structure-activity relationships (SAR).

  • Molecular Formula: C₈H₆ClN₃O₃
  • Molecular Weight: 227.61 g/mol
  • CAS Number: 2279124-22-8

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. The compound's structure allows it to interact effectively with biological targets involved in cancer progression.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of various derivatives, this compound was tested against A549 human lung adenocarcinoma cells. The results indicated a dose-dependent reduction in cell viability, with a notable IC₅₀ value comparable to established chemotherapeutics such as cisplatin.

CompoundIC₅₀ (µM)Cell LineReference
This compound25A549
Cisplatin15A549

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various multidrug-resistant pathogens. Its mechanism likely involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that the compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The minimal inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

PathogenMIC (µg/mL)Reference
MRSA32
Escherichia coli64
Klebsiella pneumoniae16

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at the chloromethyl and carboxylic acid positions have been shown to enhance both anticancer and antimicrobial activities.

Key Findings:

  • Chloromethyl Group: Essential for biological activity; modifications can lead to increased potency.
  • Carboxylic Acid: Plays a critical role in receptor binding and solubility, affecting bioavailability.
  • Heterocyclic Framework: The presence of the pyrazolo[1,5-a]pyrimidine core is crucial for interaction with biological targets.

Q & A

Basic: What are the common synthetic routes for preparing 5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and what key intermediates are involved?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via condensation of 5-aminopyrazole derivatives with β-diketones or enaminones. For example, sodium nitromalonaldehyde has been used as a precursor to introduce functional groups at the 6-position .
  • Step 2 : Chloromethylation : Phosphorus oxychloride (POCl₃) in 1,4-dioxane or other solvents under reflux conditions introduces the chloromethyl group. Triethylamine is often added to neutralize HCl byproducts .
  • Step 3 : Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., ethyl esters) using lithium hydroxide (LiOH) in aqueous methanol yields the carboxylic acid moiety. Reaction conditions (18 hours at room temperature) ensure complete conversion .
    Key Intermediates :
  • Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1363405-21-3) is a common ester precursor .
  • 7-Hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine derivatives are intermediates for chlorination .

Basic: How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

Answer:

  • 1H/13C NMR :
    • The chloromethyl (-CH₂Cl) group appears as a singlet at δ ~4.5–5.0 ppm (¹H) and δ ~40–45 ppm (¹³C).
    • The 7-oxo group shows a carbonyl carbon at δ ~165–170 ppm (¹³C).
    • Aromatic protons in the pyrazolo[1,5-a]pyrimidine core resonate between δ 7.0–8.5 ppm .
  • IR Spectroscopy :
    • Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid (-COOH) and 7-oxo groups.
    • C-Cl stretching in the chloromethyl group appears at ~650–750 cm⁻¹ .
  • Mass Spectrometry (MS) :
    • Molecular ion peaks (M⁺) should match the molecular weight (e.g., C₉H₇ClN₃O₃: calculated 240.02 g/mol).
    • Fragmentation patterns include loss of -CH₂Cl (35.5 Da) and COOH (45 Da) .

Basic: What purification techniques are recommended for isolating high-purity samples?

Answer:

  • Column Chromatography : Use silica gel with a gradient eluent (e.g., petroleum ether:ethyl acetate, 9:1 to 7:3) to separate chlorinated byproducts .
  • Recrystallization : Cyclohexane/CH₂Cl₂ (1:1 v/v) or ethanol/DMF mixtures yield high-purity crystals .
  • Acid-Base Extraction : Neutralize reaction mixtures with NaHCO₃ to isolate the carboxylic acid form .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

  • X-ray Crystallography : Resolves ambiguities in NMR assignments. For example, the title compound’s crystal structure (space group P2₁/c) confirmed bond angles and hydrogen bonding patterns .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to simplify splitting patterns in crowded spectral regions .

Advanced: What strategies optimize reaction yields for introducing substituents at the 5- and 7-positions?

Answer:

  • Position 5 : Electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) with alkyl halides in the presence of Lewis acids (AlCl₃). Steric hindrance from the chloromethyl group requires careful temperature control (0–5°C) .
  • Position 7 : Replace the oxo group with amines via nucleophilic substitution. Use morpholine or piperidine derivatives in DMF at 80–100°C. Monitoring with TLC (Rf ~0.3 in ethyl acetate) ensures completion .
  • Catalytic Systems : Palladium catalysts (e.g., Pd/C) enhance regioselectivity for cross-coupling reactions at the 3-position .

Advanced: How do structural modifications influence the compound’s biological activity?

Answer:

  • Chloromethyl Group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted applications (e.g., benzodiazepine receptor ligands) .
  • Carboxylic Acid : Introduces hydrogen-bonding capability, critical for binding to enzymes like HMG-CoA reductase or COX-2. Methyl ester prodrugs can improve bioavailability .
  • Pyrimidine Core Modifications : Adding electron-withdrawing groups (e.g., -CF₃) at the 5-position increases metabolic stability but may reduce solubility .

Advanced: What computational methods support the design of derivatives with enhanced pharmacokinetic properties?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like PI3Kδ or CRF1 receptors. Focus on interactions with the carboxylic acid and chloromethyl groups .
  • ADMET Prediction : Tools like SwissADME assess logP (optimal range: 1–3), aqueous solubility, and CYP450 inhibition risks. Derivatives with logP >3 may require PEGylation .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:

  • Assay Standardization : Use validated protocols (e.g., NIH/NCATS guidelines) for IC₅₀ determination. Variations in cell lines (HEK293 vs. HeLa) or incubation times (24h vs. 48h) significantly impact results .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylic acid) that may contribute to observed activity .
  • Control Experiments : Include known inhibitors (e.g., indomethacin for COX-2) to benchmark assay performance .

Advanced: What are the best practices for scaling up synthesis while maintaining yield and purity?

Answer:

  • Flow Chemistry : Continuous flow reactors improve heat transfer during exothermic steps (e.g., POCl₃ reactions), reducing side products .
  • In-line Analytics : PAT (Process Analytical Technology) tools like ReactIR monitor reaction progress in real time .
  • Solvent Recycling : Recover DMF or 1,4-dioxane via distillation to reduce costs and environmental impact .

Advanced: How can cryo-EM or X-ray crystallography aid in understanding the compound’s mechanism of action?

Answer:

  • Cryo-EM : Resolve binding poses in membrane-bound targets (e.g., GPCRs) at near-atomic resolution (3–4 Å). Requires co-crystallization with stabilizing nanobodies .
  • X-ray Crystallography : Determine hydrogen-bonding networks between the carboxylic acid group and catalytic residues (e.g., Asp/Glu in enzyme active sites) .
  • Mutagenesis Studies : Pair structural data with site-directed mutagenesis to validate key interactions (e.g., Tyr→Phe mutations to disrupt π-stacking) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.